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Compound of Interest

Compound Name: Di(tridecyl) thiodipropionate

Cat. No.: B077517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Di(tridecyl)
thiodipropionate (DTDTDP) as an antioxidant in food contact materials (FCMs). This

document outlines its function, summarizes key regulatory and safety data, and provides

detailed protocols for its analysis.

Application Notes
Introduction
Di(tridecyl) thiodipropionate (CAS No. 10595-72-9) is a secondary antioxidant used to

protect polymers from degradation during processing and service life. As a thioether, it

functions by decomposing hydroperoxides, which are formed during the auto-oxidation of

polymers, into non-radical, stable products. This synergistic action, often in combination with

primary antioxidants (e.g., hindered phenols), enhances the long-term heat stability of the

polymer. DTDTDP is particularly effective in polyolefins such as polyethylene (PE) and

polypropylene (PP), which are widely used in food packaging.

Mechanism of Action
Thiodipropionate esters, including DTDTDP, act as hydroperoxide decomposers. The sulfur

atom in the molecule is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of

reducing hydroperoxides (ROOH) to alcohols (ROH). This process prevents the chain scission
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and cross-linking reactions that lead to the degradation of the polymer's mechanical and

physical properties.[1][2][3]

Caption: Antioxidant mechanism of Di(tridecyl) thiodipropionate.

Regulatory Status and Safety Profile
The use of DTDTDP and other thiodipropionate esters in food contact materials is subject to

regulatory oversight to ensure consumer safety.

The European Food Safety Authority (EFSA) has established a group-specific migration limit for

thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters. This limit is set at 5

mg/kg of food.[4] While Di(tridecyl) thiodipropionate is a structural homologue, it is prudent to

consider it within this group for risk assessment purposes.

In the United States, related substances like dilauryl thiodipropionate are listed in the Code of

Federal Regulations (CFR) Title 21 for use in food contact materials, indicating a general

acceptance of this class of antioxidants.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Di(tridecyl)
thiodipropionate along with other dialkyl thiodipropionates for use in cosmetics and concluded

them to be safe when formulated to be non-irritating.[4][5] Toxicological studies on analogous

compounds have shown no evidence of genotoxicity or reproductive toxicity.[4][5]

Table 1: Regulatory and Toxicological Data for Thiodipropionate Esters
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Parameter Value
Reference
Substance

Source

Specific Migration

Limit (SML)

5 mg/kg food (group

restriction)

Thiodipropionic acid

and its didodecyl,

ditetradecyl, and

dioctadecyl esters

EFSA[4]

No-Observed-

Adverse-Effect Level

(NOAEL) for

Reproductive Toxicity

1000 mg/kg bw/day
Dilauryl

thiodipropionate

GreenScreen®

Assessment

Genotoxicity Negative

Thiodipropionic acid

and Dilauryl

thiodipropionate

CIR[4][5]

Experimental Protocols
The following sections provide detailed protocols for the migration testing and analytical

quantification of Di(tridecyl) thiodipropionate.

Protocol for Migration Testing from Polyethylene
This protocol is based on the principles outlined in Commission Regulation (EU) No 10/2011 for

plastic materials and articles intended to come into contact with food.

Objective: To determine the specific migration of Di(tridecyl) thiodipropionate from a

polyethylene food contact material into food simulants.

Materials:

Polyethylene film containing a known concentration of Di(tridecyl) thiodipropionate.

Food Simulants:

Simulant A: 10% ethanol (v/v) for aqueous foods.

Simulant B: 3% acetic acid (w/v) for acidic foods.
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Simulant D2: Olive oil or 95% ethanol (v/v) for fatty foods.

Migration cells or pouches.

Incubator or oven capable of maintaining the specified temperature.

Analytical balance.

Glassware (pipettes, volumetric flasks).

Solvents for extraction (e.g., hexane, acetonitrile).

Procedure:

Sample Preparation: Cut the polyethylene film into test specimens of a known surface area

(e.g., 1 dm²).

Food Simulant Selection: Choose the appropriate food simulant based on the intended use

of the food contact material. For a general screening, all three simulants can be used.

Exposure Conditions: Select the time and temperature conditions that represent the worst-

case foreseeable use of the packaging material. For long-term storage at room temperature,

a standard test condition is 10 days at 40°C.

Migration Test:

Place the test specimen in the migration cell or pouch.

Add a known volume of the pre-conditioned food simulant, ensuring a surface area to

volume ratio of 6 dm²/kg of food simulant.

Seal the cell or pouch and place it in the incubator at the selected temperature for the

specified duration.

Sample Collection: After the exposure period, remove the cell or pouch from the incubator

and allow it to cool to room temperature.

Extraction from Simulant:
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Aqueous Simulants (A and B): The simulant can often be directly analyzed or may require

a liquid-liquid extraction step to concentrate the analyte.

Fatty Food Simulant (Olive Oil): Perform a solvent extraction (e.g., with acetonitrile) to

isolate the DTDTDP from the oil.

Fatty Food Simulant (95% Ethanol): This can often be directly injected into the analytical

instrument after appropriate dilution.

Analysis: Quantify the concentration of Di(tridecyl) thiodipropionate in the extracted

simulant using a validated analytical method, such as GC-MS (see Protocol 2.2).

Calculation of Specific Migration: Calculate the specific migration (M) in mg/kg of food

simulant using the following formula:

M = (C * V) / (A * 1000)

Where:

M = Specific migration (mg/kg)

C = Concentration of DTDTDP in the food simulant (mg/L)

V = Volume of the food simulant (L)

A = Surface area of the test specimen (dm²)

Caption: Workflow for migration testing of DTDTDP.

Protocol for Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of Di(tridecyl) thiodipropionate in food simulant

extracts.

Instrumentation and Materials:

Gas chromatograph with a mass selective detector (GC-MS).
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Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS or

equivalent).

Helium carrier gas (high purity).

Di(tridecyl) thiodipropionate analytical standard.

Internal standard (e.g., a high molecular weight phthalate or a similar stable compound not

present in the sample).

Solvents for sample preparation and dilution (e.g., hexane, isooctane).

Autosampler vials.

GC-MS Conditions (Example):

Injector: Splitless mode, 280°C.

Oven Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 15°C/minute to 320°C.

Hold: 10 minutes at 320°C.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Interface Temperature: 300°C.

MS Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DTDTDP and

the internal standard.

Procedure:
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Standard Preparation: Prepare a stock solution of Di(tridecyl) thiodipropionate and the

internal standard in a suitable solvent. From the stock solution, prepare a series of

calibration standards at different concentrations.

Sample Preparation:

Take a known volume of the food simulant extract obtained from the migration test.

Add a known amount of the internal standard.

Dilute or concentrate the sample as necessary to fall within the calibration range.

GC-MS Analysis:

Inject the prepared standards and samples into the GC-MS system.

Acquire the data in SIM mode.

Data Analysis:

Identify the peaks for Di(tridecyl) thiodipropionate and the internal standard based on

their retention times and characteristic ions.

Integrate the peak areas.

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the concentration of the standards.

Determine the concentration of Di(tridecyl) thiodipropionate in the samples using the

calibration curve.

Signaling Pathways and Toxicological
Considerations
Currently, there is no specific information available on the signaling pathways that may be

affected by Di(tridecyl) thiodipropionate. The available toxicological data for DTDTDP and its
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analogues suggest a low order of toxicity. The primary mechanism of interest is its antioxidant

activity, which is a protective function.

Genotoxicity studies conducted on thiodipropionic acid and dilauryl thiodipropionate were

negative.[4][5] This indicates that these substances are unlikely to cause genetic mutations.

The main toxicological consideration for the use of DTDTDP in food contact materials is its

potential to migrate into food. Adherence to the established specific migration limits is crucial to

ensure consumer safety.

Food Contact Material
(with DTDTDP)

Migration into Food

Consumer Exposure

Safety Assessment

Specific Migration Limit
(e.g., 5 mg/kg)

Toxicological Data
(Low Toxicity, Non-genotoxic)

Click to download full resolution via product page

Caption: Logical relationship of toxicological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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